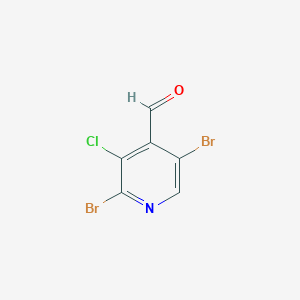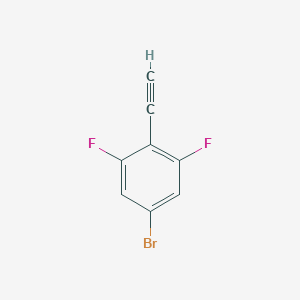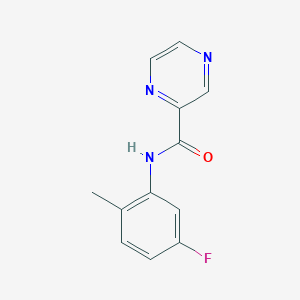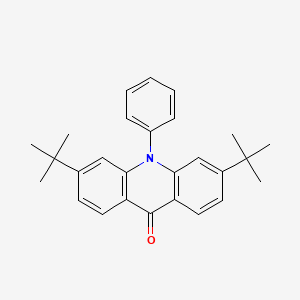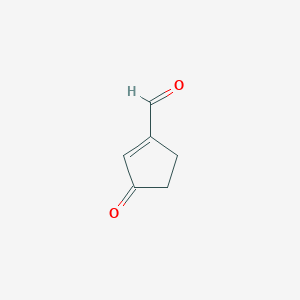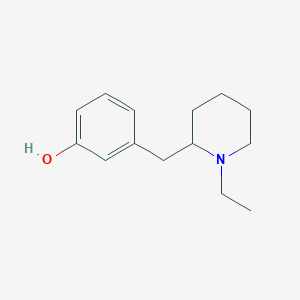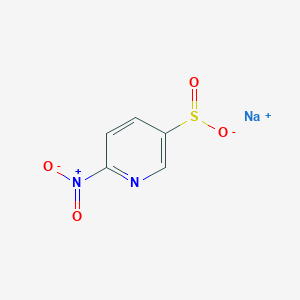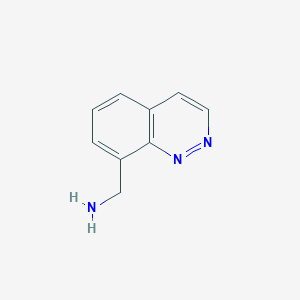
Cinnolin-8-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnolin-8-ylmethanamine is a chemical compound that belongs to the class of heterocyclic aromatic amines It is characterized by the presence of a cinnoline ring, which is a bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnolin-8-ylmethanamine typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines. One common method is the cyclization of arenediazonium salts under acidic conditions, which leads to the formation of the cinnoline ring . Another approach involves the use of arylhydrazones as precursors, which undergo cyclization to form the desired compound . Additionally, metal-catalyzed C-C and C-N bond formation reactions have emerged as efficient tools for the synthesis of cinnoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of flow-chemistry approaches and metal-catalyzed reactions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cinnolin-8-ylmethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the cinnoline ring and the amine group.
Common Reagents and Conditions
Oxidation: Oxidation reactions of this compound can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen atoms or the aromatic ring, often using reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cinnoline-8-carboxylic acid, while reduction can produce cinnolin-8-ylmethanol.
Scientific Research Applications
Cinnolin-8-ylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cinnolin-8-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Cinnolin-8-ylmethanamine can be compared with other similar compounds, such as quinolin-8-ylmethanamine and isoquinolin-8-ylmethanamine. These compounds share structural similarities but differ in their chemical properties and biological activities. The presence of the cinnoline ring in this compound imparts unique characteristics, making it distinct from its analogs .
List of Similar Compounds
- Quinolin-8-ylmethanamine
- Isoquinolin-8-ylmethanamine
- Benzo[c]cinnoline
- Pyrrolo[1,2-b]cinnoline
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
cinnolin-8-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-6-8-3-1-2-7-4-5-11-12-9(7)8/h1-5H,6,10H2 |
InChI Key |
LMABXCRKZXCFTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CN)N=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



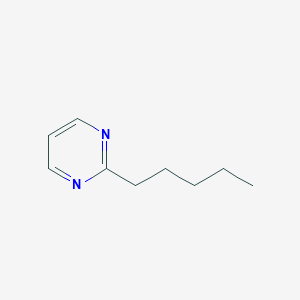

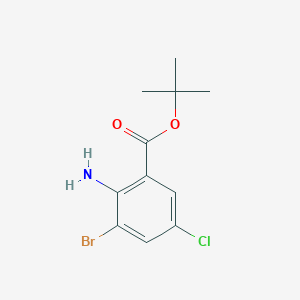
![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)

